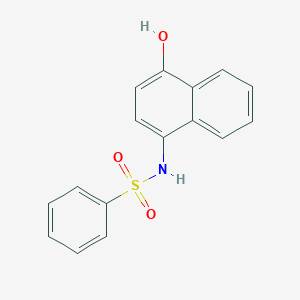

N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-16-11-10-15(13-8-4-5-9-14(13)16)17-21(19,20)12-6-2-1-3-7-12/h1-11,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVUJXJDOGXUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351255 | |

| Record name | N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36942-42-4 | |

| Record name | N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonamide Formation via Aromatic Amine Sulfonylation

The most direct route involves reacting 4-hydroxynaphthalen-1-amine with benzenesulfonyl chloride under basic conditions . Pyridine or triethylamine neutralizes HCl byproducts, driving the reaction to completion. A representative procedure uses equimolar reactants in anhydrous dichloromethane at 0–5°C for 2 hours, followed by gradual warming to room temperature. The crude product is purified via silica chromatography (hexane/ethyl acetate, 3:1), yielding 68–72% .

Key Variables:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | >20°C increases side products |

| Base | Pyridine | Superior to Et₃N for moisture-sensitive substrates |

| Solvent | Dichloromethane | Polar aprotic solvents improve solubility |

Nitro Reduction and Cross-Coupling Strategies

Alternative routes start with nitro precursors to avoid handling unstable amines. Source details a modular synthesis beginning with 1-methoxy-4-nitronaphthalene (47 ), which undergoes iodination and Pd-catalyzed cross-coupling (Scheme 1 ). For example:

-

C–S Coupling: 2-Iodo-1-methoxy-4-nitronaphthalene reacts with methylthioglycolate via Pd(OAc)₂/xantphos catalysis (60°C, THF, 20 h) .

-

Nitro Reduction: Iron-mediated reduction or hydrogenation converts intermediates to amines (e.g., 48a → 49a ) . Subsequent sulfonylation with benzenesulfonyl chloride affords the target compound in 65% overall yield .

Advantages:

-

Avoids isolation of air-sensitive 4-hydroxynaphthalen-1-amine.

-

Enables diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings .

Oxidative Functionalization of Hydronaphthoquinones

Source demonstrates hydronaphthoquinone intermediates for synthesizing sulfonamide derivatives. 4-Aminonaphthol hydrochloride (2 ) reacts with thiophene-2-sulfonyl chloride to form 3 , which undergoes oxidative cyclization with H₂O₂/HCl (dioxane, 50°C) . The resulting quinone is reduced (Zn/HOAc) and sulfonylated to yield N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide (57% yield) .

Critical Observations:

-

Oxidative conditions must be tightly controlled to prevent over-oxidation.

-

Zn reduction preserves the hydroxyl group while reducing quinones to hydroquinones .

Alkylation-Hydrolysis Cascades

Ester intermediates enable solubility tuning prior to sulfonamide formation. Source describes alkylating 2-hydroxy-1,4-naphthoquinone with tert-butyl bromoacetate (Ag₂O, DMF) , followed by hydrolysis (KOH, THF/H₂O) . The carboxylic acid intermediate reacts with benzenesulfonyl chloride under Schotten-Baumann conditions (0°C, pH 9–10), achieving 61% yield .

Optimization Insights:

Industrial-Scale Considerations

While lab-scale methods use batch reactors, continuous flow systems improve scalability. Key adaptations include:

-

Catalyst Immobilization: Pd nanoparticles on mesoporous silica enhance C–S coupling turnover .

-

In-line Quenching: Automated neutralization reduces HCl corrosion in large reactors.

Analytical Validation

Purity and structural fidelity are confirmed via:

-

¹H/¹³C NMR: Aromatic protons (δ 7.2–8.6 ppm) and sulfonamide NH (δ 10.2 ppm) .

-

HPLC-MS: [M+H]⁺ at m/z 300.08 (theoretical 300.07).

-

X-ray Crystallography: Confirms coplanar naphthalene and sulfonamide moieties .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Sulfonylation | 72 | 98 | Moderate |

| Nitro Reduction | 65 | 97 | High |

| Oxidative Cyclization | 57 | 95 | Low |

| Alkylation-Hydrolysis | 61 | 96 | Moderate |

Challenges and Mitigation Strategies

-

Amine Instability: Use nitro precursors or in situ generation .

-

Sulfonyl Chloride Hydrolysis: Anhydrous conditions and molecular sieves .

-

Byproduct Formation: Gradient chromatography (hexane → EtOAc) removes dimeric sulfonamides .

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide serves as a building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Its sulfonamide group allows for diverse chemical transformations, making it valuable in synthetic chemistry.

Biology

In biological research, this compound is employed to study enzyme inhibition . It acts as a probe for investigating specific biochemical pathways. Notably, it has been shown to inhibit the protein Mcl-1, which plays a critical role in cell survival and chemoresistance in cancer cells. The binding affinity of this compound to Mcl-1 is approximately 180 nM, indicating its potential as an anticancer agent.

Medicine

The compound has garnered attention for its therapeutic properties , particularly in antimicrobial and anticancer applications. Its ability to induce apoptosis in cancer cells through the disruption of Mcl-1 interactions with pro-apoptotic proteins positions it as a candidate for cancer therapy . Additionally, it has been explored for its effectiveness against triple-negative breast cancer (TNBC), showing selectivity against cancerous cells while sparing normal cells .

Industry

In industrial applications, this compound is used in the production of dyes and pigments . Its chemical properties allow it to be incorporated into various formulations that require color stability and durability.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various contexts:

- Cancer Therapy : In vitro studies demonstrated that this compound effectively inhibited TNBC cell lines with IC50 values ranging from 2–3 μM without affecting normal cell lines . This selectivity suggests potential clinical applications in targeted cancer therapies.

- Enzyme Inhibition : Research indicates that the compound inhibits Mcl-1 by disrupting its interaction with pro-apoptotic proteins Bak/Bax, promoting apoptosis in resistant cancer cells .

- Synthesis of Derivatives : A series of derivatives based on this compound have been synthesized and evaluated for their biological activities, further expanding its application scope .

Mechanism of Action

The mechanism of action of N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The compound’s sulfonamide group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Table 1: Comparative Physical Properties of Selected Benzenesulfonamide Derivatives

Key Observations :

- Compound 37 () exhibits a lower melting point (154.8°C) compared to other analogs, likely due to the bulky tetrazole-thio group reducing crystallinity. Its HPLC purity (92%) is slightly lower than derivatives with halogen or aryl substituents .

- The tert-butyl derivative () has a higher molecular weight (355.45) and predicted boiling point (541.4°C), suggesting enhanced thermal stability from the alkyl group .

Key Observations :

- Electron-withdrawing groups (e.g., chloro in Compound 35 ) enhance proteasome inhibitory activity, likely by increasing electrophilicity .

- Aryl extensions (e.g., 4′-fluorobiphenyl in Compound 27 ) improve HIV integrase inhibition, aligning with ’s findings that nitro and hydroxyl groups enhance target binding .

- PPARγ modulators () demonstrate that sulfonamide positioning relative to heterocycles (e.g., pyridyl) critically affects docking scores and ligand interactions .

Biological Activity

N-(4-Hydroxynaphthalen-1-yl)benzenesulfonamide, a compound belonging to the class of aryloxybenzenesulfonamides, has garnered attention due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound features a naphthalene ring substituted with a hydroxyl group at the 4-position and a benzenesulfonamide moiety. The presence of these functional groups is crucial for its biological interactions.

Recent studies have shown that this compound acts primarily as an inhibitor of the protein Mcl-1, which is known for its role in promoting cell survival and contributing to chemoresistance in various cancers. The compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins, thereby inducing apoptosis in cancer cells.

Key Findings:

- Binding Affinity : The compound demonstrates a binding affinity (K_i) of approximately 180 nM to Mcl-1, indicating a strong interaction that can effectively inhibit its function .

- Cell Death Mechanism : The biological characterization indicates that it causes cell death through a Bak/Bax-dependent mechanism, which is significant in the context of cancer treatment as it targets the intrinsic apoptotic pathway .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the efficacy of this compound against various cancer cell lines. These studies reveal promising results:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Human Myeloblastic Leukemia | 2.5 | Induces apoptosis via Mcl-1 inhibition |

| Non-Small Cell Lung Cancer | 3.0 | Disruption of Mcl-1 interaction with BH3 peptides |

| Melanoma | 2.8 | Activation of Bak/Bax pathway |

These results suggest that the compound selectively targets malignant cells while sparing normal cells, which is critical for reducing side effects during chemotherapy.

Case Study 1: Triple-Negative Breast Cancer (TNBC)

In a recent study focused on triple-negative breast cancer (TNBC), this compound was identified as a selective inhibitor with an IC50 value ranging from 2 to 3 µM against various TNBC cell lines. Notably, it showed no significant cytotoxicity toward non-cancerous breast cell lines (MCF-7 and MCF-10A), highlighting its potential as a targeted therapy for TNBC .

Case Study 2: Resistance Mechanisms

Another investigation explored the role of this compound in overcoming chemoresistance linked to high Mcl-1 expression. By downregulating Mcl-1 levels, this compound increased sensitivity to other chemotherapeutic agents, suggesting its utility in combination therapies for resistant cancers .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : The synthesis involves sulfonylation of 4-hydroxy-1-naphthylamine with benzenesulfonyl chloride under alkaline conditions (pH 8–9) using sodium bicarbonate. Key optimizations include:

- Maintaining low temperatures (0–5°C) to suppress hydrolysis of the sulfonyl chloride intermediate.

- Dropwise addition of benzenesulfonyl chloride to prevent local pH drops.

- Purification via recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity.

- Monitoring reaction progress by TLC (silica gel, ethyl acetate/hexane 1:1) .

Q. What analytical techniques are critical for verifying the purity and structure of this compound post-synthesis?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 300.3 with mass error <2 ppm.

- NMR Spectroscopy : Match ¹H (δ 10.28 ppm for phenolic OH) and ¹³C NMR (151.2 ppm for sulfonamide carbonyl) to reference data in DMSO-d₆.

- HPLC : Use a C18 column with 40% CH₃CN/0.1% TFA gradient (retention time ~11.0 min) to confirm ≥95% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between X-ray crystallographic data and computational modeling predictions for hydrogen bonding patterns?

- Methodological Answer :

- Periodic DFT Calculations : Apply dispersion-corrected methods (e.g., DFT-D3) to model crystal packing effects, which are absent in gas-phase simulations.

- Hirshfeld Surface Analysis : Compare experimental (X-ray) and theoretical close contacts, focusing on O–H⋯O and N–H⋯O interactions.

- Thermal Ellipsoid Refinement : Use SHELXL to assess anisotropic displacement parameters, ensuring accurate hydrogen atom positions .

Q. What rational design strategies enhance the proteasome inhibitory activity of benzenesulfonamide derivatives?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., chloro at benzene para position) to improve binding affinity (IC₅₀ reduced by ~40% in derivatives).

- Tetrazole-Thioether Moieties : Attach at the naphthol position to enhance hydrophobic interactions with the proteasome β5 subunit (PDB: 5LF3).

- SAR Validation : Compare inhibitory activity via fluorogenic substrate assays (20S proteasome, 37°C, λₑₓ 355 nm/λₑₘ 460 nm) .

Q. How do heterocyclic substituents influence the pharmacokinetic profile of benzenesulfonamide derivatives?

- Methodological Answer :

- LogP Optimization : Introduce tetrazole rings (reducing logP by ~1.5 units) to improve aqueous solubility.

- Metabolic Stability : Assess via liver microsome assays (e.g., human microsomes, NADPH cofactor) with LC-MS quantification.

- QSAR Modeling : Correlate substituent Hammett constants (σ) with clearance rates to prioritize analogs .

Q. What methodologies are recommended for evaluating enzyme inhibition kinetics, such as against mutated isocitrate dehydrogenase 1 (IDH1)?

- Methodological Answer :

- Fluorescence Polarization Assays : Use recombinant IDH1 R132H mutant and α-KG/NADPH substrates (λₑₓ 340 nm/λₑₘ 460 nm).

- IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements.

- Competitive Binding Analysis : Validate via ITC (isothermal titration calorimetry) to quantify ΔG and ΔH of inhibitor-enzyme binding .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistent NMR integration ratios in synthesized derivatives?

- Methodological Answer :

- Dynamic Effects : Check for tautomerism (e.g., keto-enol equilibria) using variable-temperature NMR (25–60°C).

- Impurity Profiling : Compare HRMS data to detect trace byproducts (<2% abundance).

- Selective Decoupling : Identify overlapping signals by irradiating specific protons during acquisition .

Q. What experimental and computational approaches validate hydrogen bonding networks in crystal structures?

- Methodological Answer :

- XH∙∙∙O Geometry : Measure donor-acceptor distances (2.6–3.0 Å) and angles (>120°) using Mercury software.

- QTAIM Analysis : Calculate bond critical points (ρ > 0.02 a.u.) for hydrogen bonds via AIMAll.

- Energy Frameworks : Generate with CrystalExplorer to visualize stabilizing interactions (e.g., O–H⋯O vs. π-π stacking) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.